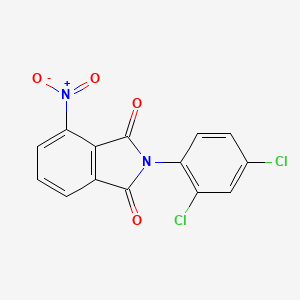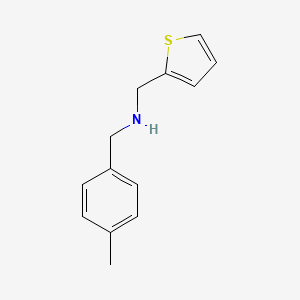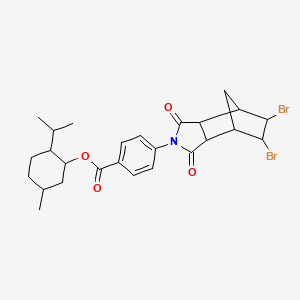
2-(2,4-Dichlorophenyl)-4-nitroisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-4-nitroisoindole-1,3-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of dichlorophenyl and nitro groups attached to an isoindole-1,3-dione core. Its distinct chemical structure makes it a subject of interest in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-4-nitroisoindole-1,3-dione typically involves the nitration of 2-(2,4-dichlorophenyl)-4-methyl-1,2,4-triazol-3-one. This process can be carried out in a continuous flow microreactor system, which offers improved reaction efficiency and higher yields compared to traditional batch reactors . The reaction conditions include a molar ratio of nitric acid to the substrate, reaction temperature, and residence time in the microreactor. For example, a reaction temperature of 60°C and a residence time of 30 seconds can yield the product in 97% yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow microreactors. These reactors enhance liquid-liquid mass transfer efficiency and allow precise control over reaction parameters, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenyl)-4-nitroisoindole-1,3-dione undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions include amino derivatives, substituted isoindole-1,3-diones, and other functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenyl)-4-nitroisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)-4-nitroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets may include enzymes, receptors, and other proteins involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
2,4-Dichlorophenyl isothiocyanate: Used in the synthesis of biologically active molecules.
2,4-Dichlorophenylboronic acid: Involved in Suzuki coupling reactions and synthesis of biologically active molecules.
Uniqueness
2-(2,4-Dichlorophenyl)-4-nitroisoindole-1,3-dione is unique due to its isoindole-1,3-dione core structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H6Cl2N2O4 |
|---|---|
Peso molecular |
337.1 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C14H6Cl2N2O4/c15-7-4-5-10(9(16)6-7)17-13(19)8-2-1-3-11(18(21)22)12(8)14(17)20/h1-6H |
Clave InChI |
AWKVIDCCLVSRRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B12485648.png)
![3-Methyl-6-(morpholin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12485654.png)


![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B12485673.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B12485681.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12485682.png)

![N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B12485692.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide](/img/structure/B12485697.png)



![1-{2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485720.png)
